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molecular formula C4H12MgN2O6S2 B1589936 Magnesium taurate CAS No. 334824-43-0

Magnesium taurate

Cat. No. B1589936
M. Wt: 272.6 g/mol
InChI Key: YZURQOBSFRVSEB-UHFFFAOYSA-L
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Patent
US05582839

Procedure details

A mixture of magnesium hydroxide (9.50 g, 8.62 mmol) and taurine (2.16 g, 17.2 mmol) in 20 ml water was refluxed for 7 hours, then evaporated under vacuum to remove most of the water. The paste was diluted with 10 ml ethanol, and after two hours the solid was collected by filtration and dried. Magnesium taurate was obtained as a white powder (about 99% yield). Magnesium taurate could also be obtained as a white powder by lyophilization or by further drying of the paste remaining after evaporation of the reaction mixture.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[NH2:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8]>O>[CH2:5]([NH2:4])[CH2:6][S:7]([O-:10])(=[O:9])=[O:8].[CH2:5]([NH2:4])[CH2:6][S:7]([O-:10])(=[O:9])=[O:8].[Mg+2:2] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
2.16 g
Type
reactant
Smiles
NCCS(=O)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove most of the water
ADDITION
Type
ADDITION
Details
The paste was diluted with 10 ml ethanol
FILTRATION
Type
FILTRATION
Details
after two hours the solid was collected by filtration
Duration
2 h
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Mg+2]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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